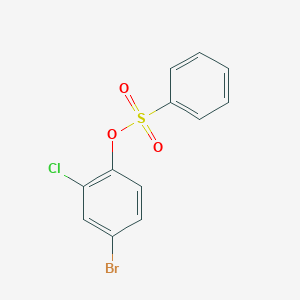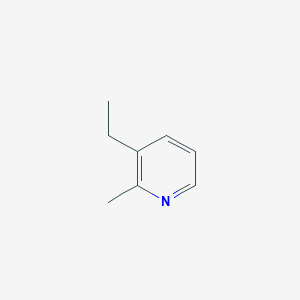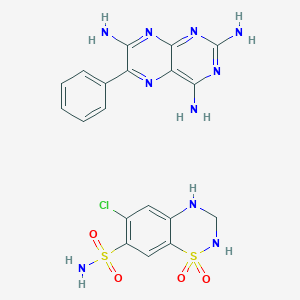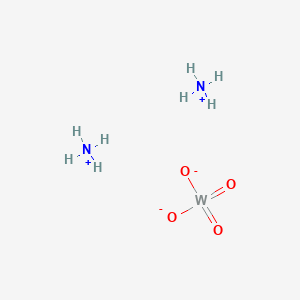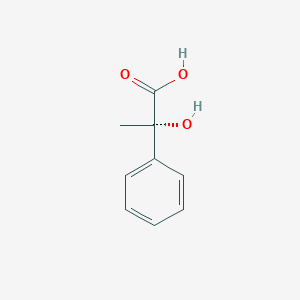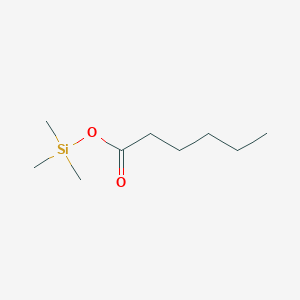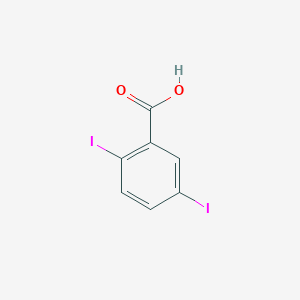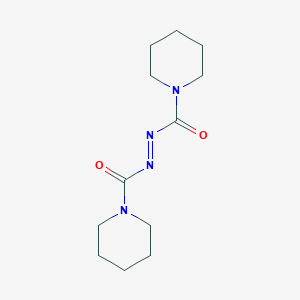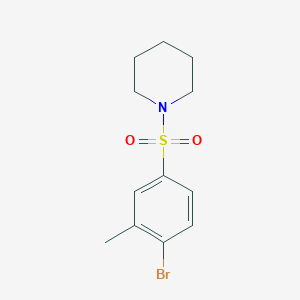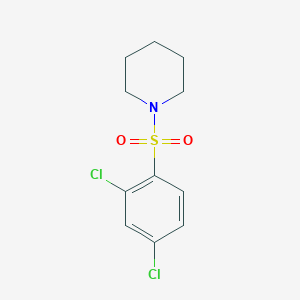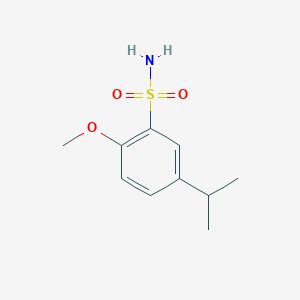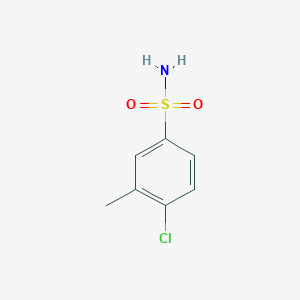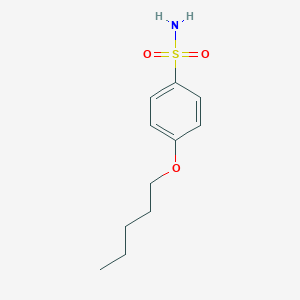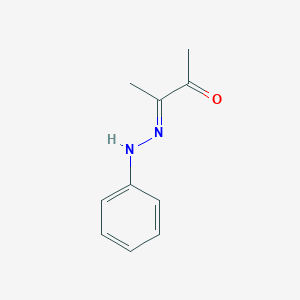
3-(Phenylhydrazono)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylhydrazono)-2-butanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 202.24 g/mol.
科学的研究の応用
3-(Phenylhydrazono)-2-butanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 3-(Phenylhydrazono)-2-butanone is not fully understood. However, it has been suggested that it may act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
Studies have shown that 3-(Phenylhydrazono)-2-butanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3-(Phenylhydrazono)-2-butanone in lab experiments is its relatively low cost and easy synthesis method. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-(Phenylhydrazono)-2-butanone. One direction is the development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the mechanism of action of the compound. Furthermore, there is potential for the use of 3-(Phenylhydrazono)-2-butanone in the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
合成法
The synthesis of 3-(Phenylhydrazono)-2-butanone can be achieved through the condensation reaction between hydrazine hydrate and 2-butanone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and at a temperature of around 60-70°C. The yield of the reaction is typically around 60-70%.
特性
CAS番号 |
13732-32-6 |
|---|---|
製品名 |
3-(Phenylhydrazono)-2-butanone |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
(3E)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8+ |
InChIキー |
HUHADASXDUCZMY-DHZHZOJOSA-N |
異性体SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=O)C |
SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
正規SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



